molecular formula C12H14ClNO2 B15294800 (2S,6R)-(-)-Hydroxynorketamine

(2S,6R)-(-)-Hydroxynorketamine

Cat. No.: B15294800
M. Wt: 239.70 g/mol
InChI Key: CFBVGSWSOJBYGC-PWSUYJOCSA-N
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Description

(2S,6R)-(-)-Hydroxynorketamine is a chiral compound derived from ketamine, a well-known anesthetic and antidepressant. This compound has garnered significant interest due to its potential therapeutic effects, particularly in the treatment of depression and other neuropsychiatric disorders. Unlike ketamine, this compound does not produce dissociative or hallucinogenic effects, making it a promising candidate for safer antidepressant therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-(-)-Hydroxynorketamine typically involves the reduction of ketamine or norketamine. One common method is the catalytic hydrogenation of norketamine using a chiral catalyst to ensure the correct stereochemistry. The reaction is usually carried out under mild conditions, with hydrogen gas and a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-(-)-Hydroxynorketamine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can yield secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields secondary amines.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2S,6R)-(-)-Hydroxynorketamine is used as a chiral building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.

Biology

Biologically, this compound is studied for its neuroprotective properties. It has shown potential in protecting neurons from oxidative stress and excitotoxicity, which are common in neurodegenerative diseases.

Medicine

Medically, this compound is being researched for its antidepressant effects. Clinical trials have demonstrated its efficacy in reducing depressive symptoms without the side effects associated with ketamine.

Industry

In the pharmaceutical industry, this compound is being developed as a safer alternative to ketamine for treating depression and other mood disorders. Its production and formulation are optimized for maximum therapeutic benefit.

Mechanism of Action

(2S,6R)-(-)-Hydroxynorketamine exerts its effects primarily through modulation of the NMDA (N-methyl-D-aspartate) receptors in the brain. It acts as a non-competitive antagonist, inhibiting the activity of these receptors and thereby reducing excitotoxicity. Additionally, it influences other neurotransmitter systems, including the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are involved in synaptic plasticity and cognitive functions.

Comparison with Similar Compounds

Similar Compounds

    Ketamine: The parent compound, known for its anesthetic and antidepressant effects but with significant side effects.

    Norketamine: A metabolite of ketamine with similar properties but less potent.

    (S)-Ketamine:

Uniqueness

(2S,6R)-(-)-Hydroxynorketamine is unique in its ability to provide antidepressant effects without the dissociative and hallucinogenic side effects associated with ketamine. This makes it a safer and more desirable option for long-term treatment of depression and other mood disorders.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

(2S,6R)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one

InChI

InChI=1S/C12H14ClNO2/c13-9-5-2-1-4-8(9)12(14)7-3-6-10(15)11(12)16/h1-2,4-5,10,15H,3,6-7,14H2/t10-,12+/m1/s1

InChI Key

CFBVGSWSOJBYGC-PWSUYJOCSA-N

Isomeric SMILES

C1C[C@H](C(=O)[C@](C1)(C2=CC=CC=C2Cl)N)O

Canonical SMILES

C1CC(C(=O)C(C1)(C2=CC=CC=C2Cl)N)O

Origin of Product

United States

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